molecular formula C21H19ClF3N3OS B7733155 MFCD06642319

MFCD06642319

Cat. No.: B7733155
M. Wt: 453.9 g/mol
InChI Key: KWJYSKGSPDNLJA-UHFFFAOYSA-N
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Description

MFCD06642319 is a chemical compound whose structural and functional characteristics align with organoboron derivatives, as inferred from its MDL identifier and analogous compounds documented in literature. Organoboron compounds are valued for their versatility in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibitors), and materials science. Key inferred properties include moderate solubility in polar solvents, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability, consistent with structurally related boronic acids .

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3OS/c1-12-4-3-5-13(2)19(12)26-11-18(29)28-20-27-10-16(30-20)9-14-8-15(21(23,24)25)6-7-17(14)22/h3-8,10,26H,9,11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJYSKGSPDNLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642319 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic route can vary, but it generally includes steps such as:

    Starting Material Selection: Choosing appropriate starting materials that will undergo chemical transformations.

    Reaction Conditions: Utilizing specific temperatures, pressures, and catalysts to facilitate the reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using reactors that can handle large volumes of reactants.

    Continuous Processing: Implementing continuous flow processes to increase efficiency and yield.

    Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

MFCD06642319 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

MFCD06642319 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06642319 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD06642319, two analogs are selected based on structural homology and functional relevance:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media . Log P (Octanol-Water Partition): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity.

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1761-61-1, MDL MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties: Solubility: 0.687 mg/mL (0.00342 mol/L), higher than Compound A due to reduced halogenation . Log P: -2.47 (ESOL), suggesting greater hydrophilicity.

Table 1: Comparative Physicochemical and Bioactive Properties

Property This compound (Inferred) Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ (analog) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~230–240 235.27 201.02
Solubility (mg/mL) 0.2–0.3 0.24 0.687
Log P (XLOGP3) ~1.5–2.5 2.15 -2.47
GI Absorption High High Moderate
BBB Permeability Yes Yes No

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